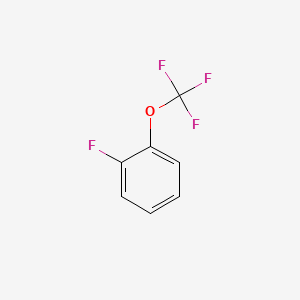

2-(Trifluoromethoxy)fluorobenzene

Overview

Description

2-(Trifluoromethoxy)fluorobenzene is an organic compound with the molecular formula C7H4F4O. It is characterized by the presence of both a trifluoromethoxy group (-OCF3) and a fluorine atom attached to a benzene ring.

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 2-(Trifluoromethoxy)fluorobenzene may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its use in the suzuki–miyaura coupling reaction suggests that it may play a role in the formation of carbon–carbon bonds .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Its use in the suzuki–miyaura coupling reaction suggests that it may facilitate the formation of carbon–carbon bonds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in this process, such as this compound, are relatively stable, readily prepared, and generally environmentally benign .

: Selection of boron reagents for Suzuki–Miyaura coupling : 2106-18-5|this compound| Ambeed

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)fluorobenzene typically involves the introduction of the trifluoromethoxy group onto a fluorobenzene ring. One common method is the reaction of fluorobenzene with trifluoromethoxy reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and the trifluoromethoxy group can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like nitrating agents (HNO3/H2SO4) can be used for nitration reactions.

Nucleophilic Substitution: Strong nucleophiles such as alkoxides can be used for substitution reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Trifluoromethoxy)fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorinated pharmaceuticals due to its potential biological activity.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals

Comparison with Similar Compounds

Similar Compounds

- 2-Fluorophenyl trifluoromethyl ether

- 1-Fluoro-2-trifluoromethoxybenzene

- 1-Fluoro-2-(trifluoromethoxy)benzene

Uniqueness

2-(Trifluoromethoxy)fluorobenzene is unique due to the presence of both a trifluoromethoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Biological Activity

2-(Trifluoromethoxy)fluorobenzene is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a trifluoromethoxy group (-O-CF₃) attached to a fluorinated benzene ring. The presence of multiple fluorine atoms contributes to its distinctive chemical properties, including increased lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The trifluoromethoxy substituent is known to enhance the pharmacological profile of compounds by improving binding affinity to biological targets.

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit enhanced antimicrobial properties. For instance, a study evaluated several fluorinated derivatives against Staphylococcus aureus and found that modifications with trifluoromethoxy groups significantly improved activity compared to their non-fluorinated counterparts.

| Compound | Activity (µg/mL) | Reference |

|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 2 | |

| 5-chlorobenzanilide | 64 | |

| Salicylanilide | 8 |

2. Anticancer Activity

The anticancer potential of this compound has been investigated through cytotoxicity assays on various cancer cell lines. A notable study reported significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC₅₀ values indicating potent activity.

The mechanism of action appears to involve the induction of apoptosis, characterized by morphological changes such as membrane blebbing and nuclear disintegration observed under microscopy.

3. Anti-inflammatory Activity

In vitro studies have shown that compounds containing the trifluoromethoxy group can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Cytotoxicity Evaluation

A recent study focused on the synthesis and evaluation of derivatives of this compound against various cancer cell lines. The results demonstrated that the introduction of trifluoromethoxy groups significantly enhanced cytotoxicity compared to non-fluorinated analogs. The study utilized molecular docking to elucidate binding interactions with target proteins involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several fluorinated derivatives, including those containing the trifluoromethoxy group. The findings indicated that these compounds exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.

Mechanistic Insights

Molecular docking studies suggest that the trifluoromethoxy group participates in hydrogen bonding and halogen interactions with target proteins, enhancing binding affinity and biological activity. This interaction is particularly noted in enzymes like cholinesterases and cyclooxygenases, where fluorinated compounds show improved inhibition rates.

Properties

IUPAC Name |

1-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYEFFTFFRSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380451 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-18-5 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.